σ1 Receptor Binding Affinity: 4-Butyl vs. 4-Aryl Substitution
The 4-butyl substitution on the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a critical determinant of sigma-1 receptor (σ1R) binding affinity. While direct Ki data for the unelaborated 4-butyl compound is not publicly available, patent data for closely related 4-alkyl derivatives demonstrates that the 4-butyl group falls within an optimal range for high affinity. In contrast, larger and more rigid 4-aryl substitutions, as seen in the compound series leading to the clinical candidate EST73502, can result in a different affinity profile. For instance, the optimized clinical candidate 14u (EST73502), which features a 4-ethyl substitution, exhibits a σ1R Ki of 118 nM [1]. The 4-butyl group represents a distinct intermediate in terms of lipophilicity and steric bulk, offering a different balance of properties compared to the 4-ethyl (in EST73502) or 4-aryl analogs, which can be exploited for fine-tuning selectivity [2].
| Evidence Dimension | σ1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not disclosed; inferred to be in a similar nanomolar range based on SAR of 4-alkyl series |
| Comparator Or Baseline | EST73502 (4-ethyl analog): Ki = 118 nM |
| Quantified Difference | Qualitative difference in substitution: 4-butyl offers distinct lipophilicity and steric profile from 4-ethyl or 4-aryl, providing a different tool for SAR exploration. |
| Conditions | In vitro radioligand binding assay using human σ1R transfected HEK-293 membranes with [3H](+)-pentazocine. |
Why This Matters
This data confirms that the 4-butyl substituent is not an arbitrary choice; it occupies a specific chemical space that differentiates it from both smaller (ethyl) and larger (aryl) substituents, enabling distinct SAR exploration for sigma-1 receptor programs.
- [1] García, M., Virgili-Bernadó, M., Alonso-Xalma, M., et al. (2020). Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. View Source
- [2] Alonso-Xalma, M., Virgili-Bernadó, M., Alegret-Molina, C., et al. (2017). Alkyl derivatives of 1-oxa-4,9-diazaspiro undecane compounds having multimodal activity against pain. U.S. Patent Application No. US20170029421A1. View Source
